molecular formula C14H21N2O3+ B14690275 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium CAS No. 35712-88-0

6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium

Cat. No.: B14690275
CAS No.: 35712-88-0
M. Wt: 265.33 g/mol
InChI Key: XERKRRZOBJYDNG-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium is a complex organic compound with the molecular formula C14H21N2O3. This compound is part of the pyrido[1,2-a]pyrimidinium family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions, followed by cyclization and subsequent alkylation with ethyl iodide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyrido[1,2-a]pyrimidinium compounds .

Scientific Research Applications

6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium, such as the ethoxycarbonyl and ethyl groups, contribute to its distinct chemical and biological properties.

Properties

CAS No.

35712-88-0

Molecular Formula

C14H21N2O3+

Molecular Weight

265.33 g/mol

IUPAC Name

ethyl 1-ethyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate

InChI

InChI=1S/C14H21N2O3/c1-4-15-9-11(14(18)19-5-2)13(17)16-10(3)7-6-8-12(15)16/h9-10H,4-8H2,1-3H3/q+1

InChI Key

XERKRRZOBJYDNG-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C2CCCC(N2C(=O)C(=C1)C(=O)OCC)C

Origin of Product

United States

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